(1R,5S,6r)-bicyclo[3.1.0]hexan-6-amine hydrochloride
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Overview
Description
(1R,5S,6r)-bicyclo[310]hexan-6-amine hydrochloride is a bicyclic amine compound with a unique structure that includes a six-membered ring fused to a three-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6r)-bicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above could potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6r)-bicyclo[3.1.0]hexan-6-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions will vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
(1R,5S,6r)-bicyclo[3.1.0]hexan-6-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,5S,6r)-bicyclo[3.1.0]hexan-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired pharmacological effects. The exact pathways involved will depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-bicyclo[3.1.0]hexan-3-ol: This compound has a similar bicyclic structure but with a hydroxyl group instead of an amine.
Bicyclo[2.1.1]hexane: This compound has a different ring structure but shares some chemical properties with (1R,5S,6r)-bicyclo[3.1.0]hexan-6-amine hydrochloride.
Uniqueness
What sets this compound apart is its specific stereochemistry and the presence of an amine group, which makes it particularly useful in medicinal chemistry for the development of new drugs.
Properties
CAS No. |
1048962-49-7; 18150-19-1 |
---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 |
IUPAC Name |
(1S,5R)-bicyclo[3.1.0]hexan-6-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c7-6-4-2-1-3-5(4)6;/h4-6H,1-3,7H2;1H/t4-,5+,6?; |
InChI Key |
JJGAHPCJQQSLTL-FMCRUOTFSA-N |
SMILES |
C1CC2C(C1)C2N.Cl |
solubility |
not available |
Origin of Product |
United States |
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